

1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-ethoxy-2-iodobenzene**

Cat. No.: **B1519773**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-ethoxy-2-iodobenzene**: A Versatile Building Block for Advanced Synthesis

Executive Summary

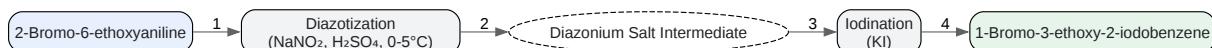
1-Bromo-3-ethoxy-2-iodobenzene is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. Its molecular architecture, featuring strategically placed bromine, iodine, and ethoxy groups, offers a unique platform for constructing complex molecular frameworks. The distinct electronic properties and, most critically, the differential reactivity of the carbon-iodine and carbon-bromine bonds, allow for selective, sequential functionalization. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, its core reactivity principles, and its applications as a versatile synthetic intermediate.

Molecular Identity and Physicochemical Properties

The structure of **1-Bromo-3-ethoxy-2-iodobenzene** is foundational to its utility. The ortho-positioning of the bulky iodine atom and the ethoxy group, along with the meta-positioned bromine, creates a unique steric and electronic environment that influences its reactivity.

Caption: Chemical structure of **1-Bromo-3-ethoxy-2-iodobenzene**.

Table 1: Core Properties and Identifiers


Property	Value	Source
CAS Number	1072944-94-5	[1]
Molecular Formula	C ₈ H ₈ BrIO	[1]
Molecular Weight	326.96 g/mol	[1]
Calculated Density	1.943 g/cm ³	[1]
Calculated Aqueous Solubility	~0.082 g/L at 25°C	[1]
Purity	Typically supplied at ≥97%	[1]

The Synthetic Rationale: A Proposed Protocol

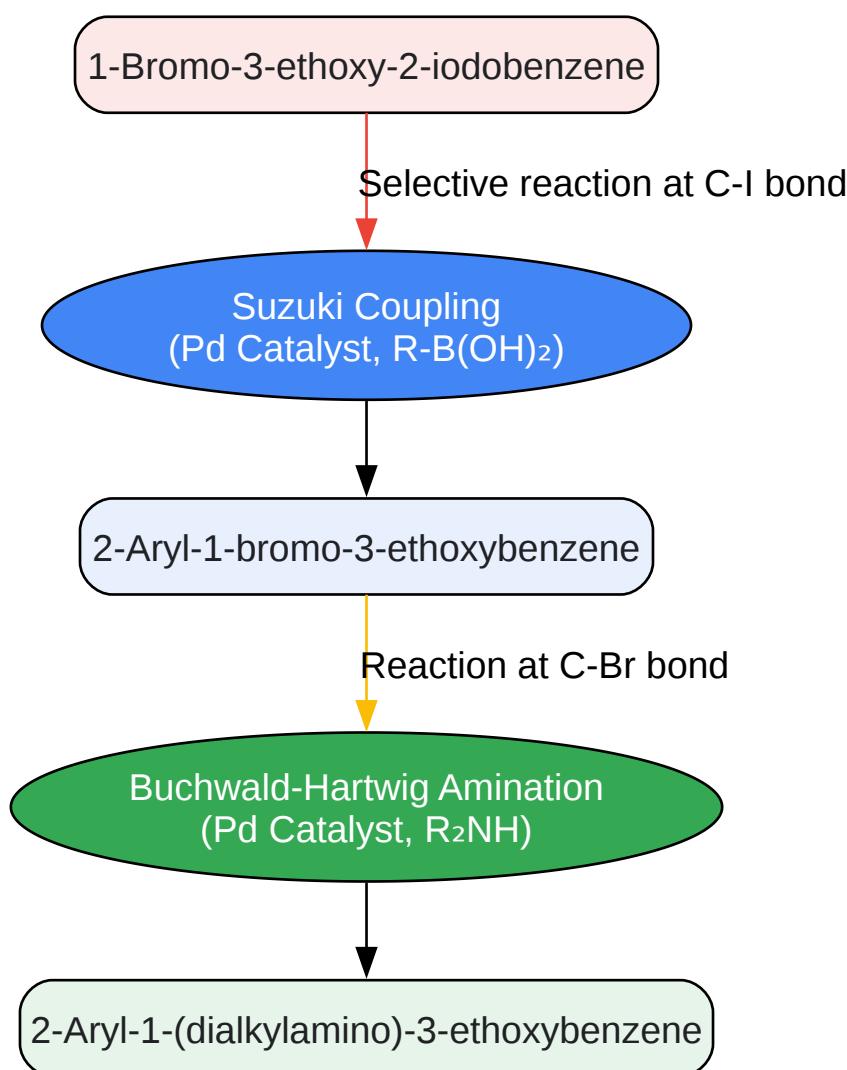
The synthesis of multi-halogenated aromatic compounds often involves a multi-step process leveraging the directing effects of various functional groups. A plausible and common strategy for synthesizing a molecule like **1-Bromo-3-ethoxy-2-iodobenzene** begins with a commercially available substituted aniline, followed by electrophilic aromatic substitution and a Sandmeyer-type reaction.

Causality Behind Experimental Choices: The choice of an aniline precursor is strategic; the amino group is a strong ortho-, para-director, allowing for controlled introduction of halogens. It can later be converted into a diazonium salt, an excellent leaving group that can be readily displaced by iodine. Acetylation of the amine is a critical step to moderate its activating strength and prevent over-bromination.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-Bromo-3-ethoxy-2-iodobenzene**.


Step-by-Step Protocol (Illustrative):

- Diazotization:
 - Dissolve 2-Bromo-6-ethoxyaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5°C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for 30 minutes after the addition is complete. This self-validating step relies on strict temperature control to prevent decomposition of the unstable diazonium salt.
- Iodination (Sandmeyer-type Reaction):
 - In a separate flask, prepare a solution of potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete displacement of the diazonium group.
- Work-up and Purification:
 - Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess iodine.
 - Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.
 - Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **1-Bromo-3-ethoxy-2-iodobenzene**.

The Cornerstone of Reactivity: Selective Functionalization

The primary value of **1-Bromo-3-ethoxy-2-iodobenzene** in drug discovery and materials science lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and susceptibility to oxidative addition follow the trend C-I < C-Br << C-F.^{[2][3]} This allows chemists to use the iodine as a highly reactive handle for a first transformation, leaving the more robust bromine available for a subsequent, often different, coupling reaction.^{[1][2]}

This stepwise approach is fundamental for building molecular complexity in a controlled manner, making it a highly sought-after intermediate for creating diverse chemical libraries.^[4]

[Click to download full resolution via product page](#)

Caption: Sequential cross-coupling enabled by differential halogen reactivity.

Applications in Drug Discovery and Materials Science

The ability to perform regioselective modifications makes **1-Bromo-3-ethoxy-2-iodobenzene** a valuable precursor in several high-value research areas:

- Pharmaceuticals: It serves as a core scaffold for synthesizing complex molecules, including potential active pharmaceutical ingredients (APIs).[\[4\]](#)[\[5\]](#) The step-wise introduction of different aryl, alkyl, or heteroatom groups is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates.
- Advanced Materials: The compound is used as a building block for organic materials with specific electronic or photophysical properties.[\[4\]](#) By incorporating it into larger conjugated systems, researchers can develop new organic semiconductors, dyes, and liquid crystals.[\[1\]](#)
- Agrochemicals: It can act as a precursor for novel herbicides, insecticides, and fungicides, where molecular complexity and precise substituent placement are crucial for biological activity.[\[4\]](#)

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper handling of **1-Bromo-3-ethoxy-2-iodobenzene** is essential.

Hazard Profile:[\[1\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[6\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]
- Avoid breathing fumes, vapors, or dust.[6][8]
- Wash hands thoroughly after handling.[6]
- Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage Conditions:

- Store in a tightly sealed container in a cool, dry place.[6]
- The recommended storage temperature is between 4-8°C to maintain long-term stability.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Bromo-3-ethoxy-2-iodobenzene chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519773#1-bromo-3-ethoxy-2-iodobenzene-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com